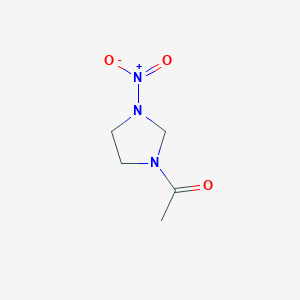![molecular formula C50H32FeO4P2 B13805624 (R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a ferrocene core flanked by two dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin moieties, making it a subject of interest in organometallic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphorus atoms in the dioxaphosphepin moieties can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus centers under mild conditions.
Major Products
Oxidation: Oxidation of the ferrocene core results in the formation of ferrocenium salts.
Substitution: Substitution reactions yield various phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Explored for its potential in creating high refractive index materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The ferrocene core can undergo redox reactions, making it useful in electronic applications. The dioxaphosphepin moieties can interact with biological molecules, potentially enabling targeted drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
- Dinaphtho[2,1-b:1′,2′-d]thiophenes
Uniqueness
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene stands out due to its ferrocene core, which imparts unique redox properties, and its dioxaphosphepin moieties, which offer versatile reactivity. This combination of features makes it particularly valuable in catalysis and materials science.
Propriétés
Formule moléculaire |
C50H32FeO4P2 |
|---|---|
Poids moléculaire |
814.6 g/mol |
InChI |
InChI=1S/2C25H16O2P.Fe/c2*1-5-11-20-17(7-1)14-16-23-24(20)22-15-13-18-8-2-6-12-21(18)25(22)27-28(26-23)19-9-3-4-10-19;/h2*1-16H; |
Clé InChI |
ZEKPVZIAEOXWNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



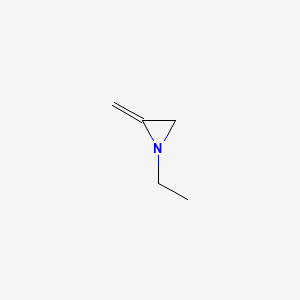

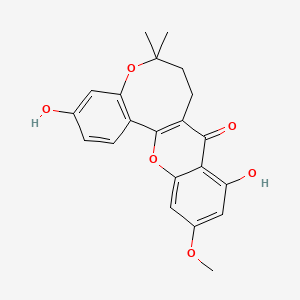
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

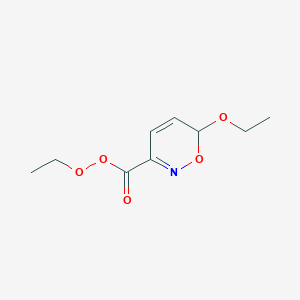
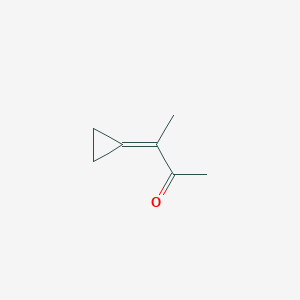

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
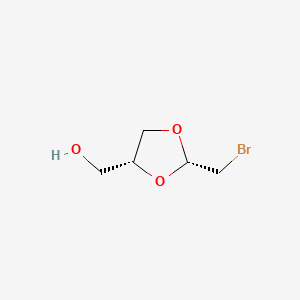
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
